4-Ethyl-1-methyl-1H-pyrazol-5-amine
Description
4-Ethyl-1-methyl-1H-pyrazol-5-amine (CAS 354795-57-6) is a substituted pyrazole derivative characterized by an ethyl group at the 4-position and a methyl group at the 1-position of the pyrazole ring. The primary amine at the 5-position renders it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its electronic and steric properties are influenced by the substituents, making it a candidate for hydrogen bonding interactions and coordination chemistry .
Properties
IUPAC Name |
4-ethyl-2-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-5-4-8-9(2)6(5)7/h4H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBOXHMZSAQASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethylhydrazine with 3-methyl-2-butanone in the presence of a catalyst. The reaction is carried out in an ethanol solvent at a temperature of around 60°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced pyrazole derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted pyrazole derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Ethyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and similarity scores (based on molecular descriptors) for 4-Ethyl-1-methyl-1H-pyrazol-5-amine and related compounds:
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Similarity Score | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 354795-57-6 | C₆H₁₁N₃ | 4-Ethyl, 1-methyl, 5-amine | 0.84 | Amine, alkyl groups |
| 1,4-Dimethyl-1H-pyrazol-5-amine | 3524-49-0 | C₅H₉N₃ | 1-Methyl, 4-methyl, 5-amine | 0.93 | Amine, methyl groups |
| 1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine | 930286-91-2 | C₇H₉N₅ | Bipyrazole, 1-methyl, 5-amine | 0.91 | Amine, bipyrazole scaffold |
| 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine | 1497999-11-7 | C₈H₁₅N₃O | 3-Ethyl, 5-ethoxy, 1-methyl, 4-amine | N/A | Ether, amine, ethyl groups |
| 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile | 21230-50-2 | C₅H₆N₄ | 3-Amine, 1-methyl, 4-cyano | 0.88 | Cyano, amine |
| 1-Methyl-5-nitro-1H-pyrazol-4-amine | 89607-16-9 | C₄H₆N₄O₂ | 1-Methyl, 5-nitro, 4-amine | N/A | Nitro, amine |
Key Observations :
- 1,4-Dimethyl-1H-pyrazol-5-amine (similarity score 0.93) shares the 1-methyl and 5-amine groups but lacks the 4-ethyl substituent. This reduces steric bulk and may enhance solubility in polar solvents compared to the target compound .
- This structural feature is absent in the target compound .
- 5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine (1497999-11-7) contains an ethoxy group at the 5-position, which introduces ether functionality. This likely increases hydrophobicity and alters hydrogen-bonding capacity compared to the primary amine in the target compound .
- Nitro-substituted derivatives (e.g., 89607-16-9) exhibit strong electron-withdrawing effects due to the nitro group, which can deactivate the pyrazole ring toward electrophilic substitution reactions. In contrast, the ethyl group in the target compound is electron-donating, enhancing ring activation .
Hydrogen Bonding and Crystallographic Behavior
The hydrogen bonding patterns of pyrazole derivatives are critical for their crystallinity and supramolecular assembly.
Biological Activity
4-Ethyl-1-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
The compound features a unique substitution pattern that influences its chemical and biological properties. The presence of an ethyl group at the 4-position and a methyl group at the 1-position of the pyrazole ring enhances its lipophilicity and ability to interact with biological targets.
This compound has been shown to interact with various enzymes and proteins, potentially influencing cellular functions such as signaling pathways and gene expression. The compound's molecular interactions may involve:
- Enzyme Inhibition/Activation: The amine group can form hydrogen bonds with biological macromolecules, modulating enzyme activity.
- Binding Interactions: The pyrazole ring can participate in π-π interactions and other non-covalent interactions, affecting receptor functions.
The molecular mechanism of action for this compound is not fully elucidated; however, it is hypothesized to exert effects through:
- Modulation of Gene Expression: Similar to other pyrazoles, it may alter gene expression patterns.
- Influence on Signaling Pathways: By interacting with specific receptors or enzymes, it could impact cellular signaling cascades .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study investigating the antimicrobial properties of pyrazole derivatives, this compound was evaluated alongside other compounds. The results indicated that while it exhibited moderate activity against certain bacterial strains, further optimization of its structure could enhance its efficacy .
Case Study: Cytotoxicity Profile
Research on related pyrazole compounds has shown significant cytotoxic effects against various cancer cell lines. Although direct studies on this compound are sparse, its structural similarities suggest potential for similar activities. Future studies should focus on elucidating its cytotoxic mechanisms and therapeutic index in vitro and in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
